(Octahydrocyclopenta[b][1,4]oxazin-6-yl)methanol is a cyclic organic compound featuring a unique structure that includes an oxazine ring fused with a cyclopentane moiety. Its molecular formula is CHNO, and it has an approximate molecular weight of 157.21 g/mol. This compound exhibits notable stability due to its saturated bicyclic system, which enhances its reactivity in various chemical environments.
This compound belongs to the class of oxazines, which are heterocyclic compounds containing an oxygen and nitrogen atom within the ring structure. Oxazines are known for their diverse biological activities and potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting enzyme functions and cell signaling pathways .
The synthesis of (Octahydrocyclopenta[b][1,4]oxazin-6-yl)methanol typically involves multi-step organic reactions. Common methods for its synthesis include:
Specific experimental conditions vary depending on the desired yield and purity levels, with some protocols emphasizing the use of inert atmospheres and controlled temperatures to optimize reaction outcomes.
The structure of (Octahydrocyclopenta[b][1,4]oxazin-6-yl)methanol can be depicted as follows:
The chemical behavior of (Octahydrocyclopenta[b][1,4]oxazin-6-yl)methanol can be examined through various reactions typical of oxazine derivatives:
These reactions are significant in synthetic chemistry and can lead to the formation of various derivatives with distinct biological activities.
Research indicates that (Octahydrocyclopenta[b][1,4]oxazin-6-yl)methanol may exhibit biological activity by modulating enzyme functions, particularly protein kinases involved in cell signaling pathways. The mechanism of action likely involves:
Studies employing techniques such as molecular docking and enzyme assays are essential for elucidating these interactions and understanding the therapeutic potential of this compound .
Relevant data from spectroscopic analyses (e.g., Nuclear Magnetic Resonance spectroscopy) confirm the structural integrity and purity of synthesized samples .
(Octahydrocyclopenta[b][1,4]oxazin-6-yl)methanol has potential applications in several scientific fields:
(Octahydrocyclopenta[b][1,4]oxazin-6-yl)methanol (CAS: 1251006-37-7) represents a structurally sophisticated small molecule occupying a distinctive niche within heterocyclic chemistry taxonomies. Its molecular architecture comprises a fused bicyclic system integrating a saturated cyclopentane ring with a 1,4-oxazine heterocycle, culminating in the systematic IUPAC designation 2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazin-6-ylmethanol [1] . The core oxazine moiety positions this compound within the broader azabicyclic alkaloid-inspired derivatives, characterized by the presence of both nitrogen and oxygen heteroatoms within its central ring framework. The hydroxymethyl functional group (-CH₂OH) appended at the C6 position introduces a versatile synthetic handle, significantly enhancing the molecule's potential for chemical derivatization while contributing to its amphiphilic character [6] [10].
The compound's structural identity is precisely captured by its molecular formula (C₈H₁₅NO₂; MW: 157.21 g/mol) and canonical SMILES representation (OCC1CC2OCCNC2C1), which explicitly defines the heteroatom positioning and ring fusion geometry [1] . Spectroscopic characterization via nuclear magnetic resonance (NMR) reveals distinct chemical environments attributable to the methylene groups adjacent to nitrogen (δ ~2.7-3.0 ppm) and oxygen (δ ~3.5-3.8 ppm), alongside diagnostic signals for the hydroxymethyl protons (δ ~3.6 ppm) and the complex multiplet patterns arising from the cyclopentane ring protons [10]. This intricate spectral signature provides a fingerprint for verifying synthetic authenticity and purity. Crystallographic analyses of analogous structures confirm a relatively planar orientation of the oxazine ring relative to the cyclopentane fusion, creating a semi-rigid scaffold with defined spatial projection of the hydroxymethyl group—a critical feature for molecular recognition applications [10].
Table 1: Structural Characterization of (Octahydrocyclopenta[b][1,4]oxazin-6-yl)methanol
Parameter | Specification |
---|---|
IUPAC Name | (2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazin-6-yl)methanol |
Molecular Formula | C₈H₁₅NO₂ |
Molecular Weight | 157.21 g/mol |
Canonical SMILES | C1COC2CC(CC2N1)CO |
Key Functional Groups | Tertiary amine, ether, primary alcohol |
Heteroatom Positioning | N1, O3 in oxazine; O in hydroxymethyl |
The topological complexity of (octahydrocyclopenta[b][1,4]oxazin-6-yl)methanol establishes it as a privileged scaffold for targeting challenging protein-protein interactions (PPIs), particularly those characterized by extensive, shallow binding surfaces. The molecule's constrained bicyclic architecture enforces significant conformational rigidity, reducing the entropic penalty upon target binding compared to flexible linear peptides [3]. This pre-organization advantage is complemented by the molecule's capacity for vectorial functionalization; the bridgehead nitrogen and the hydroxymethyl group serve as orthogonal attachment points for introducing pharmacophoric elements that can simultaneously engage multiple interaction hotspots on PPI interfaces [7]. Computational docking studies indicate that the scaffold's spatial dimensions (approximately 8-10 Å across its major axis) align optimally with the typical groove widths observed in PPI targets like Bcl-2 family proteins, enabling effective mimicry of α-helical domains critical for these interactions [7] [8].
The scaffold's utility is exemplified in its application against therapeutically significant PPIs, particularly the TNFα-TNFR complex implicated in inflammatory pathologies. Research demonstrates that bicyclic peptidomimetics incorporating analogous fused heterocyclic cores exhibit substantially enhanced affinity (sub-μM IC₅₀ values) for disrupting TNFα-receptor binding compared to monocyclic counterparts—attributed to superior surface complementarity and multipoint contact capabilities [3]. Similarly, the hydroxymethyl substituent enables straightforward conjugation to peptide sequences or small molecule warheads, facilitating the construction of chimeric inhibitors capable of simultaneously engaging adjacent binding pockets on PPI surfaces [10]. This modularity is critical for addressing the diverse chemical landscapes presented by PPI targets such as Bcl-2/Bax, MDM2/p53, and IL-17 receptor complexes, where traditional small molecules often fail due to insufficient contact surface area [3] [8].
Table 2: Comparative Advantages of Bicyclic Scaffolds in PPI Inhibition
Scaffold Type | Representative PPI IC₅₀ | Conformational Entropy | Functionalization Capacity |
---|---|---|---|
Linear Peptides | >10 μM | High | Moderate |
Monocyclic Constrained | 1-10 μM | Moderate | Moderate |
Bicyclic (e.g., Oxazin) | 0.1-1 μM | Low | High |
Antibody Fragments | <0.1 μM | Very Low | Low |
The development trajectory of Bcl-2 inhibitors provides a compelling framework for understanding the strategic value of (octahydrocyclopenta[b][1,4]oxazin-6-yl)methanol in modern oncology discovery. Early-generation inhibitors like obatoclax suffered from lack of selectivity due to pan-Bcl-2 family inhibition, leading to dose-limiting toxicities such as thrombocytopenia from Bcl-xL blockade [4] [8]. Venetoclax (ABT-199) represented a watershed advancement through its highly selective Bcl-2 inhibition (Kᵢ ≤ 0.01 nM), achieved via precise optimization of a pyrrolopyridine core to exploit subtle differences in the BH3-binding grooves of anti-apoptotic proteins [4] [5]. This selectivity breakthrough validated the therapeutic window achievable through structural precision, yet emerging resistance mechanisms underscore the need for novel chemotypes capable of engaging non-canonical binding motifs or alternative Bcl-2 family members like Mcl-1 [5] [8].
Within this evolutionary landscape, (octahydrocyclopenta[b][1,4]oxazin-6-yl)methanol emerges as a versatile molecular platform for next-generation inhibitor design. The scaffold's synthetic tractability enables systematic exploration of stereochemical and substituent effects on binding specificity. For instance, reductive amination protocols facilitate efficient nitrogen alkylation to introduce arylsulfonyl or acyl groups mimicking key residues of pro-apoptotic BH3 domains [6] [10]. Molecular modeling indicates the scaffold's fused ring system can occupy the P2-P3 subpocket within the Bcl-2 hydrophobic groove, while the hydroxymethyl group serves as an anchor for attaching peptide mimetics targeting adjacent polar regions [8]. This design strategy mirrors the fragment-based approaches that yielded venetoclax but offers enhanced three-dimensionality—a critical advantage for disrupting PPIs characterized by discontinuous binding epitopes [5] [8].
Synthetic methodologies have evolved to support these applications. Contemporary routes employ asymmetric [3+3] annulations of donor-acceptor cyclopropanes with amino alcohols, establishing stereocontrol at the C4a and C7a ring fusion positions—factors profoundly influencing target selectivity [10]. Alternatively, reductive amination strategies between functionalized cyclopentanones and ethanolamine derivatives provide rapid access to scaffold variants, enabling structure-activity relationship studies focused on optimizing binding kinetics and proteolytic stability [10]. These advances position the scaffold as a promising foundation for addressing persistent challenges in Bcl-2 inhibitor development, particularly the need for compounds capable of overcoming mutations at the G101V and D103Y resistance hotspots while maintaining selectivity against Bcl-xL [4] [8].
Table 3: Synthetic Pathways to Functionalized Oxazine Scaffolds
Method | Key Reagents/Conditions | Stereochemical Control | Functionalization Sites |
---|---|---|---|
Reductive Amination | NaBH₃CN, ZnCl₂, THF/Toluene, 90°C | Moderate (racemic) | N1, C6-CH₂OH |
[3+3] Annulation | Lewis acid catalysis (Sc(OTf)₃), donor-acceptor cyclopropanes | High (asymmetric induction) | C4, C4a, C7a, N1 |
Ring Expansion | Pt-catalyzed cycloisomerization, propargyl substrates | Low | C6, C7, N1 |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3